molecular formula C18H18N4O2 B2713516 N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide CAS No. 866866-88-8

N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide

Cat. No. B2713516
CAS RN: 866866-88-8
M. Wt: 322.368
InChI Key: LENHVZDDLGHEMN-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide, also known as AG490, is a potent and selective inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This compound has gained significant attention in the scientific community due to its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide is a selective inhibitor of JAK2, which is a tyrosine kinase that plays a crucial role in the JAK/STAT signaling pathway. When a cytokine binds to its receptor, it activates JAK2, which then phosphorylates STAT proteins. Phosphorylated STAT proteins dimerize and translocate to the nucleus, where they regulate gene expression. This compound inhibits JAK2 by binding to its ATP-binding site, preventing the phosphorylation of STAT proteins and downstream signaling.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the anti-apoptotic protein Bcl-2. In addition, this compound inhibits cell proliferation and induces cell cycle arrest in the G1 phase. In animal models of autoimmune diseases, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of JAK2, which allows for the specific targeting of this pathway. This compound is also relatively easy to synthesize and has a high purity yield. However, there are some limitations to the use of this compound in lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness. In addition, this compound can have off-target effects on other signaling pathways, which can complicate data interpretation.

Future Directions

There are several future directions for the study of N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide. One area of research is the optimization of this compound for clinical use. This could involve the development of more potent and selective JAK2 inhibitors or the modification of this compound to improve its pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict patient response to this compound treatment. This could help to identify patients who are most likely to benefit from this therapy. Finally, there is a need for further research into the role of this compound in the regulation of the immune system and its potential applications in the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide involves the reaction of 2-methoxybenzoyl chloride with 2-methylphenylhydrazine to form 2-methoxy-N-(2-methylphenyl)benzamide. This compound is then reacted with methyl isocyanate to form this compound. The overall yield of this synthesis is approximately 50%, and the purity of the final product can be achieved through recrystallization.

Scientific Research Applications

N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in the treatment of cancer. The JAK/STAT signaling pathway plays a crucial role in the development and progression of cancer. This compound inhibits this pathway by targeting JAK2, which is frequently overexpressed in many types of cancer. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in vivo.
In addition to cancer, this compound has also been studied for its potential applications in the treatment of inflammation and autoimmune disorders. The JAK/STAT signaling pathway is involved in the regulation of the immune system, and dysregulation of this pathway can lead to the development of autoimmune disorders. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of autoimmune diseases.

properties

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-1-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-8-4-6-10-15(12)22-13(2)17(20-21-22)18(23)19-14-9-5-7-11-16(14)24-3/h4-11H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENHVZDDLGHEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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